molecular formula C7H5O6-3 B1259155 But-1-ene-1,2,4-tricarboxylate

But-1-ene-1,2,4-tricarboxylate

Cat. No. B1259155
M. Wt: 185.11 g/mol
InChI Key: BJYPZFUWWJSAKC-ARJAWSKDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

But-1-ene-1,2,4-tricarboxylate is tricarboxylate anion of but-1-ene-1,2,4-tricarboxylic acid;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a but-1-ene-1,2,4-tricarboxylic acid.

Scientific Research Applications

Catalyst Enhancement in Linear Dimerization

But-1-ene has been utilized in studies exploring its linear dimerization using buffered ionic liquid as solvents for catalysts. This research found a significant enhancement in the activity of known catalysts, with improved dimer selectivity and product linearity. Furthermore, the biphasic mode of operation facilitated easy catalyst recovery and recycling (Ellis, Keim, & Wasserscheid, 1999).

Investigation of Reaction Mechanisms

Studies on the ene reactions of but-1-ene derivatives with 4-phenyl-1,2,4-triazoline-2,5-dione have provided insights into reaction mechanisms. These reactions displayed inverse kinetic isotope effects and varying 13C isotope effects, offering a new perspective on the formation of open biradicals as key intermediates (Singleton and Hang, 1999).

Biocatalytic Routes for Commodity Chemicals

Research on metabolic engineering of Escherichia coli demonstrated the potential of using but-1-ene derivatives for the direct production of 1,4-butanediol, a valuable commodity chemical. This approach utilized renewable carbohydrate feedstocks, providing a sustainable method for producing chemicals traditionally derived from oil and natural gas (Yim et al., 2011).

Metal-Carboxylate Interactions in Nanocrystals

But-1-ene derivatives have also been significant in the study of ligand exchange and metal-carboxylate interactions in metal chalcogenide nanocrystals. This research has implications for understanding the stoichiometry and dynamic structure of nanocrystals, which are crucial in various technological applications (Anderson et al., 2013).

Catalytic Processes Involving But-1-ene

Studies on the interaction of but-1-ene with various catalysts, such as silica-supported ruthenium carbonyl and palladium alloys, have provided insights into the catalytic processes involving but-1-ene. These studies explored the reaction kinetics, product distributions, and mechanisms of hydrogenation and isomerization, contributing to the understanding of catalytic reactions in industrial chemistry (Robertson & Webb, 1974); (Mintsa-Eya et al., 1982).

properties

Molecular Formula

C7H5O6-3

Molecular Weight

185.11 g/mol

IUPAC Name

(Z)-but-1-ene-1,2,4-tricarboxylate

InChI

InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3-

InChI Key

BJYPZFUWWJSAKC-ARJAWSKDSA-K

Isomeric SMILES

C(CC(=O)[O-])/C(=C/C(=O)[O-])/C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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